N-benzyl-2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-dien-6-yl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-dien-6-yl)acetamide involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the structure by removing oxygen atoms or reducing double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more saturated compound .
Scientific Research Applications
N-benzyl-2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[740
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Mechanism of Action
The mechanism by which N-benzyl-2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone: This compound shares some structural similarities and is used as a photoinitiator in polymer chemistry.
N-substituted benzyl/phenyl derivatives: These compounds have similar functional groups and are studied for their antioxidant properties.
Uniqueness
N-benzyl-2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide is unique due to its tricyclic core and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H27N3O4S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-benzyl-2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide |
InChI |
InChI=1S/C27H27N3O4S/c1-27(2)13-20-21(17-34-27)35-25-23(20)24(32)29(15-19-11-7-4-8-12-19)26(33)30(25)16-22(31)28-14-18-9-5-3-6-10-18/h3-12H,13-17H2,1-2H3,(H,28,31) |
InChI Key |
NYIGNMDAHXLLMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC(=O)NCC4=CC=CC=C4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.